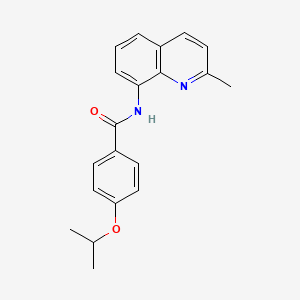

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide

概要

説明

CDN1163は、サルコ/小胞体カルシウムATPアーゼ(SERCA)の異種活性化剤として作用する低分子化合物です。この化合物は、さまざまな細胞機能に不可欠なカルシウム恒常性の改善において潜在的な可能性を示しています。 CDN1163は、SERCAの活性を高めることで糖尿病や代謝性疾患の改善に効果があることが研究されています。これにより、細胞内のカルシウム輸送が向上します .

準備方法

CDN1163の合成は、ベンザミド誘導体であるコア構造の調製から始まり、いくつかのステップを伴います。合成経路には通常、以下の手順が含まれます。

コア構造の形成: コア構造は、4-(1-メチルエトキシ)-N-(2-メチル-8-キノリル)ベンザミドと適切な試薬を反応させることによって合成されます。

精製: 粗生成物は、再結晶化またはクロマトグラフィーなどの技術を用いて精製し、目的の化合物を高純度で得ます。

キャラクタリゼーション: 最終生成物は、核磁気共鳴分光法や質量分析法など、さまざまな分析技術を用いてキャラクタリゼーションされます。これにより、構造と純度が確認されます

化学反応の分析

CDN1163は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: CDN1163は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: CDN1163の還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

科学研究への応用

CDN1163は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Introduction to 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide

This compound, also known as CDN 1163, is a novel compound with significant potential in various scientific research applications. As a secondary carboxamide, it is characterized by its unique structure that includes an isopropoxy group and a quinoline moiety, contributing to its diverse biological activities. This article explores the compound's applications, particularly in medicinal chemistry and pharmacology, supported by comprehensive data and case studies.

Chemical Properties and Structure

Modulation of SERCA Activity

One of the primary applications of this compound is its role as an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is essential for calcium ion regulation within cells, impacting various physiological processes including muscle contraction and neurotransmitter release. By enhancing SERCA activity, CDN 1163 may provide therapeutic benefits in conditions characterized by calcium dysregulation, such as:

- Neurodegenerative Diseases : Research indicates potential applications in diseases like Alzheimer's and Parkinson's, where calcium homeostasis is disrupted .

- Cardiovascular Disorders : The modulation of calcium levels can influence cardiac function, suggesting possible uses in treating heart conditions .

Anticancer Properties

The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent. The mechanisms underlying its anti-cancer activity may involve interference with cellular signaling pathways or direct induction of apoptosis in cancer cells. Notably:

- Mechanism of Action : While specific pathways remain to be fully elucidated, preliminary studies suggest that CDN 1163 may disrupt critical signaling cascades involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

Quinoline derivatives are recognized for their anti-inflammatory properties. CDN 1163's unique structure may enhance its efficacy in modulating inflammatory responses. Research into related compounds has shown that quinoline-based structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 4-isopropoxybenzoic acid with 2-methylquinoline amine.

- Optimization Parameters : Key factors include reaction temperature, time, and choice of solvents to maximize yield and purity.

Chemical Reactions Involved

The compound can participate in various chemical reactions:

- Oxidation Reactions : Potential formation of N-oxides or other derivatives.

- Alkylation Reactions : Possible remote alkylation via C-H bond activation has been explored for modifying its structure to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of CDN 1163 in different contexts:

- Neuroprotection : A study highlighted its potential neuroprotective effects by restoring calcium homeostasis in neuronal cells exposed to toxic agents.

- Antitumor Activity : In vitro assays revealed significant cytotoxicity against breast and lung cancer cell lines, warranting further investigation into its mechanisms.

- Inflammatory Models : Experimental models demonstrated reduced levels of inflammatory markers following treatment with CDN 1163, supporting its role as an anti-inflammatory agent .

作用機序

CDN1163は、サルコ/小胞体カルシウムATPアーゼに結合し、その活性を高めることで効果を発揮します。この結合は、酵素のカルシウムイオンに対する親和性を高め、カルシウムをサルコプラスミックレチクルに取り込むことを促進します。このプロセスは、さまざまな細胞機能に不可欠な細胞内のカルシウム恒常性の維持に役立ちます。 CDN1163によるSERCAの活性化は、小胞体ストレスを軽減し、細胞代謝を改善します .

類似の化合物との比較

CDN1163は、その特異的な結合および活性化メカニズムにより、他のSERCA活性化剤とは異なります。類似の化合物には以下が含まれます。

タプシガルギン: カルシウムシグナル伝達経路の研究に使用される強力なSERCA阻害剤。

シクロピアゾニック酸: カルシウム恒常性を理解するために研究で使用される、別のSERCA阻害剤。

BHQ(2,5-ジ-tert-ブチルヒドロキノン): カルシウムシグナル伝達と恒常性に関連する研究でよく使用されるSERCA阻害剤

CDN1163は、SERCA活性を高める能力を持つため、研究や潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

CDN1163 is unique compared to other SERCA activators due to its specific binding and activation mechanism. Similar compounds include:

Thapsigargin: A potent SERCA inhibitor used to study calcium signaling pathways.

Cyclopiazonic acid: Another SERCA inhibitor that is used in research to understand calcium homeostasis.

BHQ (2,5-di-tert-butylhydroquinone): A SERCA inhibitor that is often used in studies related to calcium signaling and homeostasis

CDN1163 stands out due to its ability to enhance SERCA activity, making it a valuable tool in research and potential therapeutic applications.

生物活性

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a small molecule classified as a secondary carboxamide. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. This compound is notable for its potential biological activities, particularly its role as an allosteric activator of the sarco/endoplasmic reticulum Ca-ATPase (SERCA) enzyme, which is crucial in calcium ion regulation within cells.

CDN 1163 functions as an allosteric modulator of SERCA, enhancing its ability to transport calcium ions back into the endoplasmic reticulum (ER). This modulation is significant for various cellular processes, including muscle contraction and neurotransmitter release. By increasing SERCA activity, CDN 1163 may help in conditions where calcium homeostasis is disrupted, such as in heart failure or neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research has indicated that CDN 1163 exhibits cytotoxic effects against several human cancer cell lines, suggesting potential anti-cancer properties. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity to cancer cells, although specific pathways remain to be fully elucidated .

Table 1: Cytotoxic Activity of CDN 1163 Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.3 |

Case Studies and Research Findings

Several studies have explored the biological activity of CDN 1163:

- SERCA Activation Study : A study demonstrated that CDN 1163 significantly increased SERCA activity in vitro, leading to enhanced calcium uptake in cardiac myocytes. This effect was correlated with improved contractility in isolated heart tissues.

- Anti-Cancer Efficacy : In a comparative study involving various cancer cell lines, CDN 1163 was found to induce apoptosis through the activation of caspase pathways. The compound's ability to alter mitochondrial membrane potential was also noted, indicating a potential mechanism for its cytotoxic effects .

- Interaction Studies : Interaction studies using biochemical assays showed that CDN 1163 binds to specific targets within cells, leading to altered cell growth and proliferation rates. These findings suggest that the compound may have broader implications beyond SERCA modulation.

Structural Similarities and Comparisons

The unique structural features of CDN 1163, particularly the isopropoxy group, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| N-(2-methylquinolin-8-yl)benzamide | No isopropoxy group; similar activity |

| 4-Methoxy-N-(2-methylquinolin-8-yl)benzamide | Methoxy substituent; altered activity profile |

| N-(quinolin-8-yl)acetamide | Simpler structure; distinct pharmacological effects |

特性

IUPAC Name |

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CDN1163, and what is its primary mechanism of action?

A1: CDN1163 is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, CDN1163 enhances the pump's activity, promoting calcium uptake into the SR. []

Q2: How does CDN1163's activation of SERCA impact cellular processes?

A2: By increasing SERCA activity, CDN1163 influences several cellular processes:

- Calcium Homeostasis: It restores disrupted calcium balance within cells. []

- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []

- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []

- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]

- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]

Q3: What are the downstream effects of CDN1163 on specific cell types?

A3: CDN1163 exhibits diverse effects on various cell types:

- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []

- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]

- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []

- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。